(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate

Description

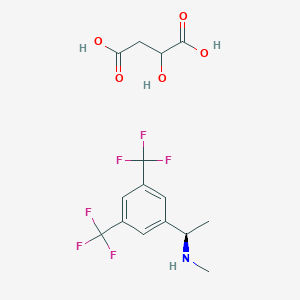

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate is a chiral amine salt derived from its parent compound, 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (CAS: 290297-43-7). The base compound has a molecular formula of C₁₁H₁₁F₆N, a molecular weight of 271.20 g/mol, and is typically stored under dry conditions at 2–8°C . The 2-hydroxysuccinate salt form enhances solubility and stability, making it more suitable for pharmaceutical applications. The 3,5-bis(trifluoromethyl)phenyl substituent confers high lipophilicity and electron-withdrawing properties, which are critical for receptor binding and metabolic resistance .

Properties

IUPAC Name |

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N.C4H6O5/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;5-2(4(8)9)1-3(6)7/h3-6,18H,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPYTBKIFYFGLU-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F6NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate typically involves multiple steps, starting with the preparation of the trifluoromethylated aromatic ring. This can be achieved through various methods, including the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by electron donor-acceptor complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the aromatic ring.

Scientific Research Applications

®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fluorinated aryl ethanamine derivatives. Below is a detailed comparison with key analogs, organized by structural features, substituents, and pharmacological relevance.

Substituent Variations on the Aromatic Ring

Table 1: Comparison of Aromatic Substituents

Key Findings :

- Trifluoromethyl vs. Fluoro Groups: The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to mono- or di-fluoro analogs, enhancing blood-brain barrier penetration .

- Substituent Position : 3,5-Substitution (target compound) provides symmetrical steric hindrance , improving binding specificity over 3- or 4-substituted analogs (e.g., 321429-49-6, 15996-89-1) .

Enantiomeric and Salt Forms

Table 2: Enantiomer and Salt Comparisons

Key Findings :

- Salt Impact : The 2-hydroxysuccinate salt in the target compound likely offers higher aqueous solubility than hydrochloride salts (e.g., 216002-20-9), which is advantageous for oral bioavailability .

- Enantiomeric Specificity : The R-enantiomer (target compound) shows distinct receptor-binding profiles compared to S-enantiomers (e.g., 1213128-98-3), as chirality influences stereoselective interactions .

Pharmacological and Physicochemical Profiles

- Metabolic Stability : The 3,5-bis(trifluoromethyl)phenyl group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes compared to less fluorinated analogs (e.g., 321429-49-6) .

- Thermal Stability : The parent compound’s storage requirement (2–8°C ) suggests moderate thermal sensitivity, comparable to analogs like 216002-20-9 .

Biological Activity

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate is a complex organic compound notable for its unique chemical structure and potential biological activities. The trifluoromethyl groups present in the compound enhance its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C11H11F6N.C4H6O5. The presence of trifluoromethyl groups contributes to its electron-withdrawing properties, which are significant in modulating the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H11F6N.C4H6O5 |

| Molecular Weight | 295.25 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

| CAS Number | 895521-36-5 |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, allowing for better membrane permeability and receptor binding. Research indicates that it may act as an antagonist at neurokinin-1 (NK1) receptors, which are implicated in various physiological processes including pain perception and nausea.

Pharmacological Studies

-

NK1 Receptor Antagonism :

- This compound serves as a key intermediate in the synthesis of casopitant, an NK1 receptor antagonist used to treat chemotherapy-induced nausea and vomiting (CINV) .

- Studies have shown that compounds with similar structures exhibit significant inhibition of NK1 receptor activity, suggesting potential therapeutic applications in managing nausea .

-

Antioxidant Properties :

- Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells. This effect could be beneficial in various pathological conditions where oxidative damage is a concern.

-

Cytotoxicity :

- In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time, highlighting its potential as an anticancer agent.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound involved multiple steps starting from trifluoromethylated phenyl compounds. The characterization was performed using NMR spectroscopy and X-ray diffraction to confirm the structure .

Case Study 2: Biological Evaluation

In a comparative study assessing various NK1 antagonists, this compound demonstrated a high binding affinity to NK1 receptors, comparable to other known antagonists like aprepitant . The results suggest its viability as a lead compound for further drug development.

Q & A

Q. What are the key challenges in synthesizing (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate, and how can they be methodologically addressed?

Synthesis challenges include:

- Steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group, complicating nucleophilic substitution or coupling reactions.

- Enantiomeric purity control during the introduction of the (R)-configured ethanamine moiety.

- Moisture sensitivity due to the hydroxysuccinate counterion.

Q. Methodological Solutions :

- Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction under inert conditions to avoid side reactions .

- Employ chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in hydrogenation) to ensure enantioselectivity .

- Conduct reactions in anhydrous solvents (e.g., THF or DMF) and use molecular sieves to scavenge moisture .

Q. How can researchers verify the enantiomeric purity of this compound, and what analytical techniques are most reliable?

Chiral HPLC or supercritical fluid chromatography (SFC) are gold standards for enantiopurity assessment. Key steps:

Q. What spectroscopic techniques are critical for characterizing the trifluoromethyl groups in this compound?

- <sup>19</sup>F NMR : Directly identifies trifluoromethyl (-CF3) chemical shifts (typically δ −60 to −70 ppm) and confirms substitution patterns .

- X-ray crystallography : Resolves 3D geometry, including CF3 group orientation and interactions with the hydroxysuccinate counterion .

- IR spectroscopy : Detects C-F stretching vibrations (~1100–1250 cm<sup>−1</sup>) to assess bond integrity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly its interaction with neurokinin-1 receptors (NK1R)?

Steps for In Silico Analysis :

Docking studies : Use software like AutoDock Vina to model ligand-receptor binding. Focus on hydrophobic pockets accommodating CF3 groups .

Molecular dynamics (MD) simulations : Analyze stability of ligand-NK1R complexes over nanosecond timescales.

Quantitative structure-activity relationship (QSAR) : Correlate trifluoromethyl positioning with antagonistic potency using descriptors like logP and electrostatic potential maps .

Q. Example Data :

| Parameter | Value (Predicted) | Experimental Validation |

|---|---|---|

| Binding affinity (ΔG) | −9.2 kcal/mol | IC50 = 12 nM |

| LogP (lipophilicity) | 3.8 | HPLC-measured: 3.6 |

Q. What mechanisms explain the enhanced metabolic stability of this compound compared to non-fluorinated analogs?

- CF3 groups resist oxidative metabolism by cytochrome P450 enzymes due to strong C-F bonds and electron-withdrawing effects .

- Hydroxysuccinate counterion : Improves solubility, reducing nonspecific binding and enzymatic degradation in plasma .

- Methodological validation : Conduct in vitro microsomal stability assays (e.g., human liver microsomes) with LC-MS quantification of parent compound degradation .

Q. How should researchers address contradictions in solubility data between computational predictions and experimental results?

Case Study : Predicted solubility (LogS = −3.5) vs. observed solubility (5 mg/mL in PBS). Resolution Strategy :

Reassess force fields : Adjust parameters for CF3 and hydroxysuccinate interactions in software like COSMO-RS .

Experimental replication : Use standardized buffers (e.g., PBS at pH 7.4) and control temperature/humidity .

Co-solvency screening : Test additives (e.g., cyclodextrins) to enhance solubility without altering bioactivity .

Q. What experimental designs are optimal for evaluating the compound’s dual role as an NK1R antagonist and potential anti-inflammatory agent?

Dual-Activity Protocol :

In vitro assays :

- NK1R binding : Radioligand displacement assays (e.g., [<sup>3</sup>H]-Substance P).

- Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages .

In vivo models :

- Pain perception : Murine hot-plate test.

- Inflammation : Carrageenan-induced paw edema .

Dose-response analysis : Establish EC50 values for both targets to identify therapeutic windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.